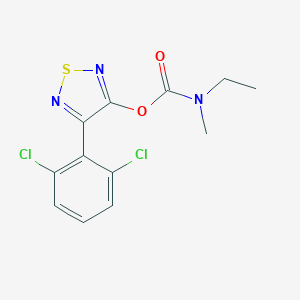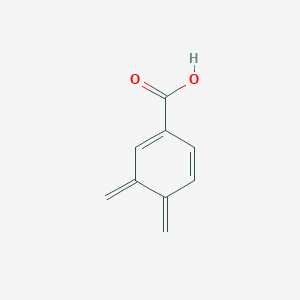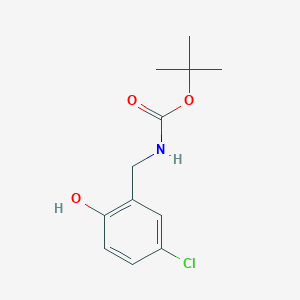![molecular formula C23H25NO6 B067635 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-92-2](/img/structure/B67635.png)
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. Since its discovery, AM-251 has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the brain and peripheral tissues. CB1 receptors are involved in a variety of physiological processes, including appetite regulation, pain sensation, and mood regulation. By blocking the activity of CB1 receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing food intake, body weight, and adiposity in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has a number of advantages for use in laboratory experiments, including its ability to selectively block CB1 receptors and its well-characterized pharmacological profile. However, there are also limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research on 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, including its use in combination with other drugs for the treatment of obesity, diabetes, and cancer. In addition, further studies are needed to better understand the mechanisms of action of this compound and its potential for off-target effects. Finally, there is a need for the development of more selective and potent CB1 receptor antagonists for use in clinical applications.
Synthesemethoden
The synthesis of 7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves a multi-step process that begins with the reaction of 2-methoxyphenylacetonitrile with propene oxide to form 2-methoxy-1-(prop-2-enyloxy)phenylacetonitrile. This compound is then reacted with 1,5-dibromopentane to form 2-methoxy-1-(5-bromopentyl)phenylacetonitrile. The final step involves the reaction of this compound with 1,3-dioxolane and potassium carbonate to form this compound.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including obesity, diabetes, and cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the size of tumors in animal models. This compound has also been shown to reduce food intake and body weight in animal models of obesity, and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
CAS-Nummer |
188824-92-2 |
|---|---|
Molekularformel |
C23H25NO6 |
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
7-hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one |
InChI |
InChI=1S/C23H25NO6/c1-12(2)28-21-19(25)17-15(14-8-6-7-9-16(14)27-5)10-11-24-18(17)20(30-23(24)26)22(21)29-13(3)4/h6-13,15,25H,1-5H3 |
InChI-Schlüssel |
IBTQJNPDEVMFGO-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O |
Kanonische SMILES |
CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4OC)O |
Synonyme |
2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-6-(2-methoxyphenyl)-8,9-bis(1-methylethoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)





![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67586.png)
![Furo[3,2-b]pyridine-5-methanamine](/img/structure/B67589.png)